Solvent black 34

Description

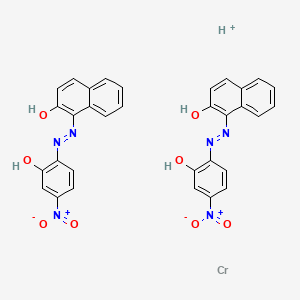

Structure

3D Structure of Parent

Properties

IUPAC Name |

chromium;hydron;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H11N3O4.Cr/c2*20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;/h2*1-9,20-21H;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMSUORPDNJWIC-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23CrN6O8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32517-36-5 | |

| Record name | Chromate(1-), bis[1-[2-(hydroxy-.kappa.O)-4-nitrophenyl]diazenyl-2-naphthalenolato(2-)-.kappa.O]-, hydrogen (1:1), (OC-6-22')- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Solvent Black 34

This technical guide provides a comprehensive overview of the known chemical properties of this compound (CAS No. 32517-36-5), a metal-complex solvent dye. The information is compiled from various sources to assist researchers and professionals in understanding its chemical nature, solubility, and stability.

General and Chemical Identification

This compound is a monoazo, metal-complex dye.[1][2][3][4][5] It is also known by other names, including Solvent Brown RB, Zapon Fast Black B, and Orgalon Black 804.[6] The dye appears as a black or bluish-black powder.[3][4][6][7]

There are some discrepancies in the reported molecular formula and weight, which is common for complex dyes. The chemical structure is a chromium complex formed from the diazotization of 2-Amino-5-nitrophenol and coupling with Naphthalen-2-ol.[8][9] The most frequently cited molecular formulas for the complex are C32H18CrN6O8H and C32H19CrN6O8, with a corresponding molecular weight of approximately 667.53 g/mol .[6][8][10] A simpler formula, C16H11N3O4 with a molecular weight of 309.28, likely refers to the single azo dye ligand before complexation with chromium.[2][5][9]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 32517-36-5[1][2][6][7][8] |

| EINECS Number | 251-079-5[6][7][8] |

| C.I. Number | 12195[7] |

| Chemical Family | Monoazo series, Metal Complex[1][2][3][4][5] |

| Appearance | Black / Bluish Black Powder[3][4][6][7] |

| Molecular Formula (Complex) | C32H18CrN6O8H / C32H19CrN6O8[6][8][10] |

| Molecular Weight (Complex) | 667.53 g/mol [8][10] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Density | 1.26 g/cm³[3] |

| Light Fastness | 7[3][4] |

| Acid Resistance | 5[6] |

| Alkali Resistance | 5[6] |

| Heat Stability | Stable at 150°C (30 min), 180°C (10 min), and 200°C (1 min)[2][7][9] |

Solubility

This compound is characterized by its excellent solubility in a wide range of organic solvents, which is a key feature of metal-complex solvent dyes.[4][6][11] It is slightly soluble in water.[10][12][13] The solubility data in various organic solvents are presented in Table 3.

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Solubility (g/L) |

| Methyl Ethyl Ketone (MEK) | 200 - 300[2][3][6][7] |

| Anone (Cyclohexanone) | 200[6] |

| Methyl Isobutyl Ketone (MIBK) | 200[6] |

| 2-Ethoxyethanol | 200[2][3][7] |

| 1-Methoxy-2-propanol | 100[2][3][7] |

| Ethanol | 50[2][3][6][7] |

| n-Butanol | 50[6] |

| n-Propanol | 50[2][3][7] |

| Carbinol (Methanol) | 50[6] |

| Ethyl Acetate | 30[7] |

| Toluene | 20[2][7] |

| Butyl Cellosolve | 450[1] |

| Ethyl Cellosolve | 500[1] |

| Xylene | 50[1] |

Experimental Protocols

Detailed experimental protocols for the determination of the aforementioned chemical properties were not available in the reviewed literature. However, standard methodologies for determining these properties are outlined below.

Solubility Determination: A common method for determining the solubility of a substance is the shake-flask method. A supersaturated solution of the solute in the solvent is prepared and agitated at a constant temperature for a prolonged period to reach equilibrium. The solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Heat Stability Testing: Heat stability is typically assessed by exposing the substance to a specific temperature for a defined period and then observing any changes in its physical or chemical properties, such as color change, degradation, or loss of solubility. For dyes, this often involves applying the dye to a substrate and then heating it in an oven, followed by a colorimetric assessment of the color change.

Synthesis Pathway

This compound is synthesized through a multi-step process involving diazotization, azo coupling, and metal complexation.[8][9] The general workflow for its synthesis is illustrated in the diagram below.

Caption: Synthesis workflow for this compound.

Toxicological Information

The toxicological properties of this compound have not been extensively investigated.[14] However, available Material Safety Data Sheets (MSDS) provide some general information. The acute oral toxicity (LD50) in rats is reported to be 8000 mg/kg.[15] It is not classified as a hazardous product, but it may cause eye and skin irritation, and irritation to the mucous membranes and upper respiratory tract upon inhalation.[14][16] It is also noted to be potentially harmful to aquatic organisms if released into surface water.[16] Standard safety precautions, such as using personal protective equipment and ensuring adequate ventilation, are recommended when handling this substance.[14]

Applications

This compound is utilized in a variety of applications due to its excellent solubility and stability. These include:

References

- 1. This compound|CAS NO.32517-36-5 [xcolorpigment.com]

- 2. Solvent Dyes this compound (CAS. NO 32517-36-5) [colorbloomdyes.com]

- 3. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]

- 4. China this compound factory and manufacturers | Precise Color [precisechem.com]

- 5. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 6. Metal-complex Solvent Dyes this compound, CasNo.32517-36-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound [toptrustchem.com]

- 10. Factory Supply High Purity this compound C.I. 12195 With Competitive Price, CasNo.32517-36-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 11. specialchem.com [specialchem.com]

- 12. chembk.com [chembk.com]

- 13. This compound | 32517-36-5 [chemicalbook.com]

- 14. cncolorchem.com [cncolorchem.com]

- 15. epsilonpigments.com [epsilonpigments.com]

- 16. scribd.com [scribd.com]

Solvent Black 34 CAS number and molecular structure

An In-depth Technical Guide to Solvent Black 34

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 32517-36-5), a metal-complex solvent dye. It covers its core chemical identity, molecular structure, physicochemical properties, and established industrial applications. Detailed information on its synthesis process and a summary of available toxicological data are included. This document aims to serve as a foundational resource for professionals requiring technical data on this compound.

Core Chemical Identity and Molecular Structure

This compound, also known by its Colour Index name C.I. 12195, is a monoazo metal-complex dye.[1][2] Its CAS Registry Number is 32517-36-5 .[1][3] The molecular structure consists of a central chromium atom complexed with two molecules of a single azo dye.[1] This is classified as a 1:2 chromium complex.[4]

The chemical name is Chromate (1-), bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenolate(2-)]-.[5] The molecular formula for the uncomplexed single azo dye is C₁₆H₁₁N₃O₄, with a molecular weight of 309.28 g/mol .[1] For the 1:2 chromium complex, a molecular formula of C₃₂H₁₈CrN₆O₈·H and a molecular weight of 667.53 g/mol has also been reported.[3][4]

Physicochemical Properties

This compound is a black or bluish-black powder.[4][6] It is characterized by its excellent solubility in a wide range of organic solvents and good compatibility with various resins.[1][6] It also exhibits strong heat resistance and light fastness.[7][8]

Table 1: General Properties and Fastness Ratings

| Property | Value/Rating |

| Appearance | Black Powder[4][6] |

| Shade | Bluish Black[4] |

| Heat Resistance | ≥ 200 °C[3][4] |

| Light Fastness | 7-8 (on a scale of 1-8)[4] |

| Acid Resistance | 4-5 (on a scale of 1-5)[4] |

| Alkali Resistance | 4-5 (on a scale of 1-5)[4] |

| Water Resistance | 5 (on a scale of 1-5)[4] |

| pH Value | 6.0 - 8.0[6] |

Table 2: Solubility Data

| Solvent | Solubility (g/L) |

| Methyl Ethyl Ketone (MEK) | 300 - 450[4][6] |

| Ethyl Cellosolve | 500[4] |

| Butyl Cellosolve | 450[4] |

| Cyclohexanone | 500[4] |

| Dimethylformamide (DMF) | 500[4] |

| Diacetone Alcohol (DAA) | 500[4] |

| Ethanol | 150[4] |

| Methanol | 100[4] |

| Toluene | 150[4] |

| Xylene | 50[4] |

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a multi-step chemical synthesis.[1] The primary stages are the diazotization of an aromatic amine, followed by an azo coupling reaction, and concluding with metal complexation.

Methodology:

-

Diazotization: 2-Amino-5-nitrophenol is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This reaction converts the primary amino group into a highly reactive diazo group (-N₂⁺).

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, Naphthalen-2-ol (also known as β-Naphthol).[1] This electrophilic substitution reaction forms the characteristic azo linkage (-N=N-) and produces a monoazo dye molecule.

-

Metal Complexation: The final step involves reacting the monoazo dye with a chromium salt. Two molecules of the azo dye coordinate with one chromium atom to form the stable 1:2 chromium complex that constitutes this compound.[1][5]

Toxicological and Safety Data

While not classified as a hazardous substance for transport, this compound requires careful handling in a laboratory setting.[9] The toxicological properties have not been exhaustively investigated, but available Material Safety Data Sheets (MSDS) provide key information.[10]

Acute Effects:

-

The substance is considered harmful if swallowed and may cause gastrointestinal irritation.[10]

-

It may cause irritation to the eyes, skin (in sensitive individuals), and respiratory tract upon contact or inhalation.[10]

Chronic Effects & Other Data:

-

Mutagenicity data has been reported, though it is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[10]

-

It is noted as being harmful to aquatic organisms if released directly into surface water.[9]

Table 3: Summary of Toxicological Hazards

| Endpoint | Observation |

| Acute Oral Toxicity | Harmful if swallowed; may cause stomach discomfort.[10] |

| Skin Irritation | May cause skin irritation in sensitive individuals.[10] |

| Eye Irritation | May cause irritation to eyes.[10] |

| Respiratory Irritation | May cause irritation to the respiratory tract.[10] |

| Mutagenicity | Mutagenicity data has been reported.[10] |

| Ecotoxicity | Harmful to aquatic organisms.[9] |

Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles and gloves. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize dust generation and inhalation.[10]

Applications and Relevance

The primary applications of this compound are industrial, leveraging its solubility and stability. There is no evidence in the reviewed literature of its use in drug development or other biomedical applications. Its main function is as a colorant.

Established Uses:

-

Coatings and Stains: Widely used for wood stains, wood coatings, baking finishes, and plastic coatings.[3]

-

Inks: A common component in printing inks and stationery inks.[3]

-

Foil and Leather: Used for coloring aluminum and hot stamping foils, as well as in leather finishes.[3]

-

Cosmetics: The dye is also used in personal care and cosmetics.[2]

The utility of this compound in these areas stems directly from its physicochemical properties. Its high solubility in organic solvents makes it ideal for solvent-based systems like inks and coatings, while its heat and light stability ensure the durability of the color in the final product.

Conclusion

This compound is a well-characterized metal-complex dye with significant industrial utility as a colorant in coatings, inks, and plastics. Its synthesis is a standard multi-step process for azo dyes. While it possesses a favorable stability profile for these applications, the available toxicological data, particularly the reported mutagenicity, necessitates cautious handling. For professionals in research and drug development, this compound serves as a reference compound for a metal-complex azo dye, though it currently holds no known position in therapeutic or biomedical research.

References

- 1. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]

- 2. specialchem.com [specialchem.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. This compound|CAS NO.32517-36-5 [xcolorpigment.com]

- 5. Synthetic Process of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 6. Pigment Yellow, Red, Orange, Violet, Blue this compound - Products - Brilliant Chem [brilliantchem.com]

- 7. Application of Deep Eutectic Solvents in Drug Delivery: A Review [jcbms.org]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. cncolorchem.com [cncolorchem.com]

Synthesis and manufacturing process of C.I. Solvent Black 34

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Solvent Black 34

Introduction

C.I. This compound, also identified by the Colour Index number 12195 and CAS number 32517-36-5, is a metal-complex solvent dye.[1][2][3] Chemically, it is a 1:2 chromium complex of a monoazo dye.[1][4][5] The dye is characterized by its bluish-black powder form and its solubility in various organic solvents, making it suitable for a wide range of applications including wood stains, printing inks, metal coatings, and leather finishing.[3][6][7][8] This technical guide provides a comprehensive overview of its synthesis, manufacturing processes, and key physicochemical properties, intended for researchers and professionals in chemistry and material science.

Chemical and Physical Properties

C.I. This compound is a complex organometallic compound. The foundational structure is a monoazo dye which is then complexed with chromium.[1] Its properties are summarized in the tables below.

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 12195[1][2][3][9] |

| CAS Number | 32517-36-5[1][2][3][4][6][10][11] |

| Chemical Name | Chromate (1-), bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenolate(2-)]-, hydrogen[4][12] |

| Molecular Formula | C32H18CrN6O8·H[2][6][10] |

| Molecular Weight | 667.53 g/mol [2][4][5][6][13] |

| Appearance | Bluish Black Powder[5][11] |

| Chemical Class | Monoazo, 1:2 Chromium Complex[1][5][11] |

Synthesis Pathway Overview

The synthesis of C.I. This compound is a multi-step process that involves the creation of a monoazo dye, followed by coordination with a chromium ion. The overall pathway can be broken down into three primary stages:

-

Diazotization: The process begins with the diazotization of an aromatic amine, specifically 2-Amino-5-nitrophenol.[1][4][7]

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, Naphthalen-2-ol (2-naphthol), to form the monoazo dye intermediate.[1][4][7]

-

Complexation: Finally, two molecules of the monoazo dye are chelated with a single chromium (III) ion to form the stable 1:2 metal complex, which is the final this compound product.[1][4][14]

Caption: Chemical synthesis pathway of C.I. This compound.

Experimental Protocols and Manufacturing Process

The manufacturing process integrates the three core synthesis steps into a scaled industrial workflow. The following protocols are based on established chemical principles and specific process details outlined in patent literature.

Protocol 1: Synthesis of the Monoazo Dye Intermediate

This phase involves the diazotization and azo coupling reactions.

-

Step 1.1: Diazotization of 2-Amino-5-nitrophenol

-

Objective: To convert the primary aromatic amine into a diazonium salt.

-

Methodology: 2-Amino-5-nitrophenol is dispersed in an acidic aqueous medium (e.g., hydrochloric or sulfuric acid) and cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature. The reaction progress is monitored for a slight excess of nitrous acid, confirming the complete conversion of the amine to its diazonium salt.

-

-

Step 1.2: Azo Coupling with Naphthalen-2-ol

-

Objective: To form the azo linkage between the diazonium salt and the coupling agent.

-

Methodology: Naphthalen-2-ol is dissolved in an alkaline solution (e.g., sodium hydroxide) to form the soluble naphthoxide ion, which acts as the active coupling species. The cold diazonium salt solution from the previous step is then slowly added to the Naphthalen-2-ol solution. The temperature is kept low, and the pH is controlled to facilitate the electrophilic aromatic substitution, resulting in the precipitation of the monoazo dye intermediate.

-

Protocol 2: Chromium Complexation Reaction

This protocol is based on an improved method described in Chinese patent CN103242673A, which aims to shorten reaction times and increase equipment utilization.[14]

-

Objective: To form the final 1:2 chromium-azo dye complex.

-

Methodology:

-

An alcohol ether solvent and an amide mixed solvent are charged into a reactor along with a chromium complexing agent (designated as CRF).[14]

-

The mixture is heated to an initial temperature of 90-100 °C.[14]

-

The monoazo dye intermediate, synthesized as per Protocol 1, is added to the heated solvent-catalyst mixture.[14]

-

The reaction temperature is then directly raised to 138-150 °C.[14]

-

The reaction is held at this temperature for 2.5 to 3.5 hours.[14]

-

After the reaction period, the mixture is cooled to room temperature, which causes the final product to precipitate.[14]

-

The solid C.I. This compound is isolated by filtration, followed by washing to remove residual solvents and unreacted materials.[14] The product is then dried.

-

Caption: General manufacturing workflow for C.I. This compound.

Quantitative Data Summary

The performance and application suitability of this compound are defined by its physical and chemical properties.

Table 1: Physicochemical Properties and Fastness Ratings

| Property | Value |

| Heat Resistance | 200 °C (min)[5], 220 °C[8] |

| Light Fastness (Scale 1-8) | 7-8[8] |

| Acid Resistance (Scale 1-5) | 4-5[8], 5[5] |

| Alkali Resistance (Scale 1-5) | 4-5[8], 5[5] |

| Water Resistance (Scale 1-5) | 5[5] |

| Density | 1.30 g/cm³[5] |

| Volatiles (at 105 °C) | 1.0% max[5] |

| Water Soluble Content | 1.0% max[5] |

Table 2: Solubility Data

| Solvent | Solubility (g/L at 20°C)[8] |

| 2-Ethoxyethanol | 200 |

| 1-Methoxy-2-Propanol | 100 |

| Alcohol | 50 |

| N-Propanol | 50 |

| Methyl Ethyl Ketone (M.E.K.) | 300 |

| Ethyl Acetate | 30 |

| Toluene | 20 |

Table 3: Complexation Reaction Parameters (Improved Method)

| Parameter | Value | Reference |

| Initial Heating Temperature | 90 - 100 °C | [14] |

| Final Reaction Temperature | 138 - 150 °C | [14] |

| Reaction Time | 2.5 - 3.5 hours | [14] |

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Dimacolor metal complex dyes,Solvent Black RB,this compound [dimacolor.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. This compound | 32517-36-5 [chemicalbook.com]

- 5. Metal Complex Solvent Dyes this compound Rb Ink Dyes Wood Coating - Valifast Black 3804 and Solvent Black 834 [dimacolor.en.made-in-china.com]

- 6. China this compound Manufacturers Suppliers Factory - this compound Made in China [sinoshiny.com]

- 7. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]

- 8. elitepigment.com [elitepigment.com]

- 9. specialchem.com [specialchem.com]

- 10. This compound | CAS 32517-36-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]

- 12. Synthetic Process of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 13. chembk.com [chembk.com]

- 14. CN103242673A - Production process of solvent black B - Google Patents [patents.google.com]

Solubility of Solvent Black 34 in organic solvents

An In-depth Technical Guide to the Solubility of Solvent Black 34 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a metal-complex dye, in a range of common organic solvents. Understanding the solubility characteristics of this dye is crucial for its application in various fields, including industrial coatings, printing inks, and plastics, as well as for toxicological and research purposes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the factors influencing its solubility.

Introduction to this compound

This compound is a bluish-black powder belonging to the metal-complex class of dyes.[1] Its structure incorporates a central metal ion, which enhances its stability, color depth, and resistance to heat and light.[2] While it is nearly insoluble in water, it exhibits good to excellent solubility in various polar organic solvents.[1][3] This property makes it highly suitable for solvent-based applications where deep, stable coloration is required.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of organic solvents. The following table summarizes the available quantitative data, providing a comparative reference for solvent selection in research and formulation.

| Organic Solvent | Solubility (g/L) |

| Alcohol (general) | 50[1][4] |

| n-Propanol | 50[1][4] |

| Methanol | 100[5] |

| Ethanol | 150[5] |

| 1-Methoxy-2-propanol | 100[1][4] |

| 2-Ethoxyethanol | 200[1][4] |

| Butyl Cellosolve | 450[5] |

| Ethyl Cellosolve | 500[5] |

| Methyl Ethyl Ketone (MEK) | 300[1][4] |

| Methyl Ethyl Ketone (MEK) | 450[5] |

| Ethyl Acetate | 30[1][4] |

| Toluene | 20[1][4] |

| Toluene | 150[5] |

| Xylene | 50[5] |

| Cyclohexanone | 500[5] |

| Dimethylformamide (DMF) | 500[5] |

| Diacetone Alcohol (DAA) | 500[5] |

| Methyl Isobutyl Ketone (MIBK) | 200[5] |

| Mixed Solvent | 500[5] |

Note: Solubility values can vary depending on the specific grade and purity of the dye and solvent, as well as the temperature and experimental conditions.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a dye such as this compound in an organic solvent. This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or flasks with secure caps

-

Constant temperature bath or shaker

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Pre-weighed evaporation dishes or beakers

-

Fume hood

-

Vacuum oven or controlled temperature hot plate

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a vial or flask. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the container to prevent solvent evaporation.

-

Place the container in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

Allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution in a fume hood.

-

Gently evaporate the solvent using a controlled heat source, such as a low-temperature hot plate or a vacuum oven. Avoid high temperatures that could cause the dye to decompose.

-

-

Mass Determination:

-

Once all the solvent has evaporated, transfer the evaporation dish to a desiccator to cool to room temperature without absorbing moisture.

-

Weigh the dish containing the dry dye residue on an analytical balance.

-

Repeat the process of heating (in the oven), cooling, and weighing until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty evaporation dish from the final constant mass to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved dye (g) / Volume of filtered solution (L)

-

Factors Influencing Solubility

The solubility of a metal-complex dye like this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.

Caption: Logical relationship of factors influencing the solubility of this compound.

Key Considerations for Solubility:

-

"Like Dissolves Like" Principle: The solubility of this compound is highest in polar organic solvents because its molecular structure has polar characteristics.[1]

-

Molecular Structure: As a metal-complex dye, its structure allows for strong interactions with solvent molecules that can solvate the metal center and organic ligands.[2]

-

Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.[6][7] This is because the additional energy helps to overcome the intermolecular forces within the solid dye.[7]

-

Solvent Polarity: Solvents with higher polarity, such as alcohols and ketones, are generally more effective at dissolving polar dyes like this compound.[1]

References

- 1. What Are Metal Complex Dyes? - Ranbar Pigment [ranbarr.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. enjoysulphurdyes.com [enjoysulphurdyes.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Alternative names and synonyms for Solvent Black 34

This technical guide provides a comprehensive overview of Solvent Black 34, a significant metal-complex solvent dye. Designed for researchers, scientists, and professionals in drug development, this document details its alternative names, chemical identifiers, physical and chemical properties, and common applications.

Nomenclature and Identification

This compound is known by a variety of synonyms and trade names across different suppliers and regions. Accurate identification is crucial for scientific research and industrial applications. The primary identifiers for this compound are its CAS Registry Number, Colour Index number, and EINECS number.

A number of trade names are used for this compound, including Zapon Fast Black B, Permalex Black BG, and Valifast Black 3804.[1][2][3] Additional synonyms include Transparent Black BG, Oil Black 811, and Black 3804.[4][5][6]

Below is a summary of the key identifiers for this compound:

| Identifier Type | Identifier |

| CAS Number | 32517-36-5 |

| Colour Index (C.I.) | 12195[2][4][7] |

| EINECS Number | 251-079-5[2] |

The systematic chemical name for this compound is Chromate(1-), bis[1-[[2-(hydroxy-κO)-4-nitrophenyl]azo-κN1]-2-naphthalenolato(2-)-κO]-, hydrogen. This name reflects its structure as a chromium complex of a monoazo dye.

The relationship between these identifiers and names is illustrated in the diagram below.

Chemical and Physical Properties

This compound is a monoazo metal-complex dye, which accounts for its excellent solubility in a wide range of organic solvents and its good compatibility with various resins.[1][8] Its chemical structure, a chromium complex, imparts high light and heat fastness. There are some discrepancies in the reported molecular formula and weight, which is common for complex dyes and may depend on the specific complex structure. The most frequently cited molecular formula is C₃₂H₁₈CrN₆O₈·H with a molecular weight of 667.53 g/mol .[6][9] However, a simpler formula of C₁₆H₁₁N₃O₄ with a molecular weight of 309.28 g/mol is also reported, likely representing the ligand of the metal complex.[4]

The following table summarizes key quantitative properties of this compound.

| Property | Value |

| Chemical Family | Monoazo Series, Metal Complex[8] |

| Appearance | Bluish Black Powder[5][8] |

| Molecular Formula | C₃₂H₁₈CrN₆O₈·H (for the complex)[6][9] |

| Molecular Weight | 667.53 g/mol (for the complex)[6][9] |

| Solubility in MEK (20°C) | ≥ 300 g/L |

| Moisture Content | ≤ 2.0% |

| pH Value | 6.0 - 8.0 |

Experimental Protocols

While specific, detailed analytical protocols for this compound are not extensively published in peer-reviewed literature, a general methodology for its synthesis can be inferred from its chemical class. Additionally, a standard procedure for its application in ink formulations is provided below.

General Synthesis of this compound

The manufacturing process for this compound involves a multi-step chemical synthesis typical for azo dyes, followed by complexation with a metal salt.[4]

Step 1: Diazotization of 2-Amino-5-nitrophenol

-

Prepare a solution of 2-Amino-5-nitrophenol in an acidic medium (e.g., hydrochloric acid and water).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) while maintaining the low temperature to form the diazonium salt.

-

Confirm the completion of the reaction using starch-iodide paper.

Step 2: Azo Coupling with Naphthalen-2-ol

-

Prepare a solution of Naphthalen-2-ol (beta-naphthol) in an alkaline medium (e.g., sodium hydroxide (B78521) solution).

-

Slowly add the previously prepared diazonium salt solution to the Naphthalen-2-ol solution, maintaining a controlled pH and low temperature.

-

The azo coupling reaction will proceed, resulting in the formation of the dye molecule.

Step 3: Metal Complexation

-

Introduce a chromium salt (e.g., chromium acetate (B1210297) or chromium chloride) to the azo dye solution.

-

Heat the mixture to facilitate the formation of the chromium complex, where one chromium atom complexes with two molecules of the monoazo dye.[4]

-

The final product, this compound, is then isolated by filtration, washed, and dried.

The following diagram illustrates the general workflow for the synthesis of this compound.

Formulation of a Solvent-Based Ink

This compound is widely used in the formulation of printing inks. A general protocol for preparing a solvent-based ink is as follows:

Components:

-

Colorant: this compound (1-10% by weight)

-

Solvent System: A blend of organic solvents such as ethanol, glycol ethers, or ketones.

-

Resin/Binder: A polymer like polyurethane or acrylic (5-25% by weight).

-

Additives: Surfactants, plasticizers, etc. (<5% by weight).

Procedure:

-

Dissolve the resin in the chosen solvent system with constant stirring until a homogenous solution is formed.

-

Gradually add this compound to the resin solution and continue mixing until the dye is completely dissolved.

-

Incorporate any additives into the mixture.

-

Filter the final ink formulation to eliminate any undissolved particles.

Applications

Due to its excellent solubility and stability, this compound finds application in a variety of industries. Its primary uses include:

-

Wood stains and coatings[2]

-

Printing inks[2]

-

Coloring of aluminum foil and hot stamping foils[2]

-

Baking finishes and stationery inks[2]

-

Plastic coatings[2]

Safety and Handling

This compound is a chemical substance and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to use personal protective equipment such as gloves and safety glasses, and to work in a well-ventilated area.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. Synthetic Process of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 3. Metal Complex Solvent Dyes this compound Rb Ink Dyes Wood Coating - Valifast Black 3804, Solvent Black 834 | Made-in-China.com [m.made-in-china.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Factory Supply High Purity this compound C.I. 12195 With Competitive Price, CasNo.32517-36-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 6. chembk.com [chembk.com]

- 7. specialchem.com [specialchem.com]

- 8. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]

- 9. cncolorchem.com [cncolorchem.com]

Navigating the Unseen: A Technical Guide to the Health and Safety of Solvent Black 34

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for Solvent Black 34 (CAS No. 32517-36-5), a metal-complex azo dye. Given the limited publicly available toxicological data specific to this compound, this guide synthesizes information from various material safety data sheets (MSDS), general knowledge of azo dye toxicology, and standardized experimental protocols to offer a thorough perspective on its potential risks and safe handling procedures.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and use in a laboratory setting.[1][2] This substance is a bluish-black powder with excellent solubility in a wide range of organic solvents, a characteristic that makes it valuable in various industrial applications, including inks and coatings.[2][3][4]

| Property | Value | Reference |

| CAS Number | 32517-36-5 | [2][3][5][6][7] |

| C.I. Number | 12195 | [3][7] |

| Molecular Formula | C₁₆H₁₁N₃O₄ (for the ligand) | [1] |

| Molecular Weight | 309.28 g/mol (for the ligand) | [1] |

| Appearance | Black to bluish-black powder | [1][2][4][6] |

| Odor | Odorless | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, toluene, and cyclohexanone. | [5][6] |

| Stability | Stable under normal temperatures and pressures. | [1] |

| Incompatibilities | Strong oxidizing and reducing agents. | [1] |

| Hazardous Decomposition Products | Irritating and toxic fumes and gases may be generated during a fire. | [1] |

Hazard Identification and Classification

The hazard classification for this compound varies across different sources, underscoring the need for a cautious approach. Some sources classify it as non-hazardous, while others indicate more significant health risks.[1][8]

Potential Health Effects:

-

Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.[1]

-

Inhalation: May cause irritation to the respiratory tract.[1]

-

Skin Contact: Prolonged or repeated contact may lead to skin irritation.[1]

-

Eye Contact: Dust may cause eye irritation and inflammation.[1]

-

Chronic Effects: Some sources note "possible risks of irreversible effects" and that "mutagenicity data reported," though specific studies are not cited.[1] It is not listed as a carcinogen by major regulatory bodies such as ACGIH, IARC, NIOSH, NTP, or OSHA.[1]

Toxicological Data Summary

Quantitative toxicological data for this compound is limited in the public domain. The following table summarizes the available information.

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Not Specified | Oral | > 5000 mg/kg | |

| Mutagenicity | Not Specified | Not Specified | Data Reported | [1] |

Note: The "Mutagenicity data reported" finding highlights a potential hazard, but without access to the specific studies, the nature and strength of the mutagenic effect are unknown.

Potential Mechanism of Toxicity: Azo Dye Metabolism

Azo dyes, as a class, are known to exert their toxic effects, including genotoxicity and carcinogenicity, through metabolic activation. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in the liver and gut microbiota. This process breaks the dye molecule into its constituent aromatic amines. These aromatic amines are often the actual toxic agents, capable of binding to DNA and inducing mutations.

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Dosage: A stepwise procedure is used with a starting dose based on the known properties of the substance. Dosing is sequential, with a group of three animals at each step.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD50 is estimated based on the number of animal mortalities at different dose levels.

In Vitro Mutagenicity - OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

This test identifies substances that cause gene mutations.

Methodology:

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in the body.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations.

-

Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a prototrophic state) compared to the negative control.

In Vitro Chromosomal Aberration Test - OECD Test Guideline 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

-

Test System: Cultured mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix).

-

Procedure: Cells are exposed to the test substance at various concentrations. After a suitable treatment period, the cells are arrested in metaphase.

-

Analysis: Chromosomes are prepared and analyzed microscopically for structural aberrations.

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations indicates a positive result.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Ensure an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: If dust is generated and engineering controls are inadequate, use a NIOSH-approved respirator.[1]

Handling Procedures:

-

Avoid generating and accumulating dust.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Do not ingest or inhale the substance.[1]

-

Wash hands thoroughly after handling.[1]

-

Contaminated clothing should be removed and washed before reuse.[1]

First Aid and Emergency Procedures

In Case of Exposure:

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[1]

Conclusion

This compound is a useful chemical with a safety profile that requires careful management. While specific toxicological data are scarce, the information available from MSDS and the general understanding of azo dye toxicology suggest that it should be handled with caution. The potential for irritation, harm upon ingestion, and possible irreversible effects, including mutagenicity, necessitates the use of appropriate engineering controls and personal protective equipment. Researchers, scientists, and drug development professionals must adhere to the safety protocols outlined in this guide and consult their institution's safety procedures when working with this compound to minimize exposure and ensure a safe laboratory environment.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. China this compound factory and manufacturers | Precise Color [precisechem.com]

- 5. This compound | 32517-36-5 [chemicalbook.com]

- 6. This compound|CAS NO.32517-36-5 [xcolorpigment.com]

- 7. elitepigment.com [elitepigment.com]

- 8. scribd.com [scribd.com]

Thermal stability and degradation of Solvent Black 34

An In-depth Technical Guide to the Thermal Stability and Degradation of C.I. Solvent Black 34

Introduction

C.I. This compound is a metal-complex azo dye known for its deep black shade and excellent solubility in a variety of organic solvents.[1][2] It finds extensive application in coloring materials such as wood stains, printing inks, aluminum foils, leather finishes, and plastic coatings.[3][4] Chemically, it is a chromium complex of a monoazo dye.[2] The manufacturing process involves the diazotization of 2-amino-5-nitrophenol, which is then coupled with naphthalen-2-ol.[3][5] This resulting organic ligand is subsequently complexed with a chromium salt.[3][5] The presence of the metal ion enhances its stability, including its resistance to heat and light, compared to non-metallized azo dyes.[1]

This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound, addressing key aspects relevant to researchers, scientists, and professionals in drug development and material science. The document summarizes available thermal data, outlines detailed experimental protocols for its analysis, and proposes a likely thermal degradation pathway.

Thermal Stability

It is important to note that the reported values for heat resistance can vary, likely due to different testing methodologies and criteria for determining stability (e.g., duration of exposure, acceptable color change).

Summary of Reported Thermal Properties

The following table summarizes the publicly available data on the thermal resistance of this compound.

| Parameter | Value | Source(s) |

| Heat Resistance | 220 °C | [1] |

| Heat Resistance | 200 °C (min) | [4] |

| Heat Resistance | 160 °C | [6] |

| Chemical Stability | Stable under normal temperatures and pressures | [7] |

| Conditions to Avoid | Excess heat, strong oxidants | [7] |

| Hazardous Decomposition Products | Irritating and toxic fumes and gases; Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ) | [7] |

Experimental Protocols for Thermal Analysis

To obtain precise and reliable data on the thermal stability and degradation profile of this compound, standardized thermal analysis techniques are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition, or an oxidative atmosphere (e.g., air or oxygen) to assess oxidative stability. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a final temperature (e.g., 800-1000 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The first derivative of this curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.

Workflow Diagram:

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

Objective: To identify melting points and decomposition temperatures and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound powder (typically 2-5 mg) is weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Typically conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at a low temperature.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting and decomposition) and exothermic events are identified as peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the chemical composition of the degradation products of a material.

Objective: To identify the volatile and semi-volatile compounds released during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of the dye (microgram to low milligram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 500-800 °C) in an inert atmosphere. This causes the molecule to break down into smaller, more volatile fragments.

-

GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated fragments are then introduced into the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

Proposed Thermal Degradation Pathway

While specific experimental data on the degradation products of this compound is not available, a plausible degradation pathway can be proposed based on the known chemistry of metal-complex azo dyes. The primary mechanism of thermal degradation for azo dyes is the cleavage of the azo bond (-N=N-).

The initial step in the thermal degradation is likely the dissociation of the chromium-ligand bonds. This would be followed by the homolytic cleavage of the azo bond, leading to the formation of radical species. These highly reactive radicals can then undergo further reactions, such as hydrogen abstraction and recombination, to form a variety of smaller aromatic compounds. Given the starting materials for the synthesis of this compound, potential degradation products could include derivatives of aminonitrophenol and naphthol, as well as various nitrogen-containing compounds and oxides of carbon and nitrogen upon further decomposition at higher temperatures.

Caption: Proposed thermal degradation pathway for this compound.

Conclusion

C.I. This compound is a thermally stable metal-complex azo dye, with reported heat resistance values ranging from 160 °C to 220 °C. The lack of detailed, publicly available TGA and DSC data necessitates that for critical applications, its thermal properties be determined using the standardized experimental protocols outlined in this guide. The proposed degradation pathway, initiated by the cleavage of the azo bond, provides a theoretical framework for understanding the byproducts of its thermal decomposition. Further research utilizing techniques such as Py-GC-MS is required to definitively identify the specific degradation products and to fully elucidate the decomposition mechanism of this compound. This information is crucial for ensuring its safe and effective use in high-temperature applications and for conducting comprehensive risk assessments.

References

- 1. Pigment Yellow, Red, Orange, Violet, Blue this compound - Products - Brilliant Chem [brilliantchem.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. This compound | 32517-36-5 [chemicalbook.com]

- 6. China this compound factory and manufacturers | Precise Color [precisechem.com]

- 7. Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Understanding the mechanism of Solvent Black 34 staining

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvent Black 34, identified by CAS number 32517-36-5 and C.I. number 12195, is a metal-complex solvent dye.[1][2][3] Primarily utilized in industrial applications such as inks, coatings, and the coloration of plastics and leather, its use as a biological stain in histological or cytological applications is not documented in the reviewed scientific literature.[1][2][4] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound and offers a theoretical perspective on its potential staining mechanism based on its chemical structure. It is crucial to note that the information presented herein is based on its industrial applications, and any potential for biological staining is hypothetical and would require empirical validation.

Core Properties of this compound

This compound is a bluish-black powder with a chemical formula of C32H18CrN6O8H and a molecular weight of 667.53.[5][6][7] It is a monoazo, chromium-complex dye.[2][3] Its defining characteristic is its solubility in a range of organic solvents and its insolubility in water.[8]

Quantitative Data Summary

The following table summarizes the known quantitative properties of this compound.

| Property | Value | Notes |

| CAS Number | 32517-36-5 | - |

| C.I. Number | 12195 | - |

| Molecular Formula | C32H18CrN6O8.H | As a chromium complex. |

| Molecular Weight | 667.53 g/mol | - |

| Appearance | Bluish-black powder | [5] |

| Heat Resistance | 140 - 160°C | [5][6] |

| Light Fastness | 4-5 to 7 | On a scale of 1 to 8, where 8 is the highest. |

| Acid Resistance | 5 | On a scale of 1 to 5, where 5 is the best.[6] |

| Alkali Resistance | 5 | On a scale of 1 to 5, where 5 is the best.[6] |

Solubility Profile (g/L):

| Solvent | Solubility (g/L) |

| Ethanol (B145695) | 50 |

| 1-Methoxy-2-propanol | 100 |

| N-propanol | 50 |

| 2-Ethoxyethanol | 200 |

| Methyl Ethyl Ketone (MEK) | 200 - 300 |

| N-Butanol | 50 |

| Ethyl Acetate | - |

| Xylene | - |

| Ethyl Cellulose | 400 |

Chemical Structure and Synthesis

This compound is synthesized through the diazotization of 2-amino-5-nitrophenol, which is then coupled with Naphthalen-2-ol.[8] This resulting monoazo dye is then converted into a chromium complex, with one chromium atom complexed with two molecules of the dye.[8] The chemical name is Chromate (1-), bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenolate(2-)]-.[9]

Caption: Chemical structure of the this compound ligand.

Theoretical Staining Mechanism

While there is no direct evidence for the use of this compound as a biological stain, its chemical nature as a metal-complex solvent dye allows for a hypothetical mechanism of action in a histological context.

The staining process would likely be a combination of physical and chemical interactions:

-

Hydrophobic Interactions: As a "solvent" dye, this compound is lipophilic. This property would drive its partitioning from a polar solvent (like an alcohol-water mixture) into nonpolar, lipid-rich structures within a cell or tissue. This is the primary mechanism for lysochrome dyes.

-

Metal Complex Interactions: The presence of the chromium metal complex introduces the potential for coordination chemistry-based interactions. The metal center could form coordinate bonds with electron-donating groups present in biological macromolecules, such as nitrogen in proteins or phosphate (B84403) groups in nucleic acids. This could lead to a broader staining profile than a simple lysochrome.

Caption: Hypothetical staining mechanism of this compound.

Experimental Protocols

A thorough search of scientific literature and technical databases did not yield any established protocols for the use of this compound in histological or cytological staining. The protocols available are for its industrial applications, which are not transferable to a biological research setting.

Should researchers wish to investigate the potential of this compound as a biological stain, they would need to develop and optimize a protocol from first principles. This would involve:

-

Solvent Selection: Determining an appropriate solvent system that maximizes dye solubility while minimizing tissue damage. Based on its properties, a high-concentration ethanol or propylene (B89431) glycol solution might be a starting point.

-

Concentration and Incubation Time: Empirical testing would be required to find the optimal dye concentration and incubation time to achieve sufficient staining without excessive background.

-

Differentiation: A critical step would be to find a suitable differentiation solution to remove excess, non-specifically bound dye. This would likely be a lower concentration of the primary solvent.

-

Tissue Preparation: The compatibility of the dye with different fixation methods (e.g., formalin-fixed paraffin-embedded vs. frozen sections) would need to be assessed.

Conclusion

This compound is a well-characterized industrial metal-complex dye with high solubility in organic solvents. There is currently no evidence to support its use as a histological stain. While a theoretical staining mechanism can be proposed based on its chemical properties, any application in a biological context would require extensive validation. Researchers seeking to stain lipids in tissues are advised to use well-established and validated methods with dyes such as Sudan Black B or Oil Red O.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]

- 3. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]

- 4. This compound Used For Leather and Soap - Metal Complex Solvent Dyes - Direct Dyes, Acid Dyes, Basic Dyes, Sulphur Dyes, Solvent Dyes - Sunrise [sunrisedyestuffs.com]

- 5. China this compound factory and manufacturers | Precise Color [precisechem.com]

- 6. Metal-complex Solvent Dyes this compound, CasNo.32517-36-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 7. Metal Complex Solvent Dyes this compound Rb Ink Dyes Wood Coating - Valifast Black 3804, Solvent Black 834 | Made-in-China.com [m.made-in-china.com]

- 8. This compound | 32517-36-5 [chemicalbook.com]

- 9. Synthetic Process of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

Unveiling the Distinction: A Technical Guide to Solvent Black 34 and Sudan Black B

For researchers, scientists, and professionals in drug development, the precise identification and application of staining reagents are paramount. This guide provides an in-depth clarification of two historically conflated dyes: Solvent Black 34 and Sudan Black B. While both are black, solvent-soluble dyes, they are fundamentally different chemical entities with distinct properties and applications. This paper will elucidate their differences through a comparative analysis of their chemical identities, properties, and primary uses, supplemented with detailed experimental protocols for the biologically significant Sudan Black B.

Core Clarification: Separate Identities

Contrary to some historical and commercial ambiguity, this compound and Sudan Black B are not the same compound. Sudan Black B is correctly identified by the Colour Index as C.I. 26150 and is also known as Solvent Black 3 .[1][2][3] In contrast, this compound is designated as C.I. 12195 .[4] This fundamental difference in their Colour Index numbers signifies distinct chemical structures and, consequently, different applications.

Comparative Data at a Glance

The following tables summarize the key quantitative and qualitative differences between these two dyes.

Table 1: Chemical and Physical Properties

| Property | This compound | Sudan Black B (Solvent Black 3) |

| Colour Index Name | C.I. 12195[4] | C.I. 26150[1][2][3] |

| CAS Number | 32517-36-5[4] | 4197-25-5[1][5] |

| Molecular Formula | C₁₆H₁₁N₃O₄ or C₃₂H₁₈CrN₆O₈·H (as a metal complex)[6] | C₂₉H₂₄N₆[1][2] |

| Molecular Weight | ~309.28 g/mol (for C₁₆H₁₁N₃O₄) | ~456.5 g/mol [1][7] |

| Chemical Class | Monoazo, Metal Complex[8] | Diazo[7][9] |

| Appearance | Bluish-black powder[8] | Dark brown to black powder[3][5] |

| Melting Point | Not consistently reported | 120-124 °C[3][5] |

| Maximum Absorption (λmax) | Not specified in literature | 596-605 nm[2][3] |

Table 2: Solubility and Application Profile

| Feature | This compound | Sudan Black B (Solvent Black 3) |

| Primary Applications | Industrial: wood stains, printing inks, leather finishes, plastic coatings, soap coloration.[4][10][11][12] | Biological/Medical: staining of lipids, triglycerides, lipoproteins, chromosomes, Golgi apparatus, leukocyte granules.[9][13][14][15] |

| Solubility | Excellent solubility in a wide range of organic solvents (e.g., alcohols, ketones, esters).[8][16][17] | Soluble in fats, oils, ethanol (B145695), acetone, propylene (B89431) glycol; insoluble in water.[2][5] |

| Staining Mechanism | Acts as a colorant for various materials. | Lysochrome (fat-soluble dye); stains via selective solubility in lipids.[7][18] |

| Biological Staining Use | Not documented for biological staining. | Widely used in histology, hematology, and cytology.[14][15][19] |

Applications in Research and Development

The distinct properties of these dyes dictate their utility. This compound is a versatile industrial colorant valued for its stability and solubility in organic media.[17] Its applications are extensive in the manufacturing sector, including the coloration of wood, plastics, inks, and leather goods.[4][10][11][12]

Conversely, Sudan Black B is an indispensable tool in the life sciences. As a lysochrome, it is a fat-soluble dye used extensively for the histochemical staining of a broad range of lipids, including neutral fats, phospholipids, and sterols.[7][9][13] Its ability to stain intracellular lipid droplets and the granules of leukocytes makes it a critical reagent in hematology for differentiating leukemias, in neuroscience for visualizing myelin sheaths, and in metabolic research for studying lipid storage diseases.[14][15][19]

Experimental Protocols for Sudan Black B Staining

Given its relevance to the target audience, detailed protocols for Sudan Black B are provided below. The choice of protocol depends on the sample type.

Protocol 1: Staining of Lipids in Frozen Tissue Sections

This method is ideal for the demonstration of neutral fats and phospholipids.

Reagents:

-

10% Phosphate-Buffered Formalin

-

Propylene Glycol

-

Sudan Black B Staining Solution (0.7 g Sudan Black B in 100 ml Propylene Glycol)

-

85% Propylene Glycol

-

Nuclear Fast Red Solution (for counterstaining)

-

Aqueous Mounting Medium (e.g., Glycerin Jelly)

Procedure:

-

Cut frozen sections at 8-12 µm and mount them on glass slides.

-

Fix the sections in 10% phosphate-buffered formalin for 1 minute.[18]

-

Rinse thoroughly in two changes of distilled water.

-

Dehydrate the sections by placing them in 100% propylene glycol for 10-15 minutes.[18]

-

Incubate the slides in the pre-heated (60°C) Sudan Black B staining solution for 30 minutes to 1 hour.[18]

-

Differentiate in 85% propylene glycol for 3 minutes.[13]

-

Rinse well in distilled water.

-

Counterstain with Nuclear Fast Red for 3-5 minutes.

-

Wash in tap water.

-

Mount with an aqueous mounting medium.

Expected Results:

-

Lipids: Blue-black to black

-

Nuclei: Red

Protocol 2: Staining of Blood or Bone Marrow Smears

This protocol is standard in hematology for differentiating leukemias.

Reagents:

-

Formalin Vapor (from 40% formaldehyde (B43269) solution)

-

Sudan Black B Staining Solution (0.3 g in 100 ml absolute ethanol)

-

Phenol (B47542) Buffer

-

Working SBB Stain Solution (mix 60 ml of SBB solution with 40 ml of phenol buffer)

-

70% Ethanol

-

Counterstain (e.g., May-Grünwald-Giemsa or Leishman stain)

Procedure:

-

Prepare air-dried blood or bone marrow smears.

-

Fix the smears in formalin vapor for 10 minutes.[19]

-

Wash gently with water for 5-10 minutes.[19]

-

Immerse the slides in the working SBB stain solution in a Coplin jar for 1 hour.[19]

-

Remove the slides and flood them with 70% ethanol for 30 seconds, repeating this step three times.[19]

-

Rinse in running tap water and air dry.

-

Counterstain with Leishman or May-Grünwald-Giemsa stain.[19]

-

Air dry and examine microscopically.

Expected Results:

-

Myeloid and monocytic cells: Varying degrees of black granular pigment.

-

Lymphoid cells: Negative.

Visualizing Methodologies

To further clarify the experimental workflows, the following diagrams are provided.

Caption: Workflow for Sudan Black B staining of lipids in frozen tissue sections.

Caption: Workflow for Sudan Black B staining of blood or bone marrow smears.

Conclusion

References

- 1. Sudan Black B | C29H24N6 | CID 61336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stainsfile.com [stainsfile.com]

- 3. Solvent Black 3 - Wikipedia [en.wikipedia.org]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. chembk.com [chembk.com]

- 6. emperordye.com [emperordye.com]

- 7. benchchem.com [benchchem.com]

- 8. China this compound factory and manufacturers | Precise Color [precisechem.com]

- 9. Sudan Black B stain Clinisciences [clinisciences.com]

- 10. This compound TDS|this compound from Chinese supplier and producer - SOLVENT BLACK DYES - Enoch dye [enochdye.com]

- 11. This compound Used For Leather and Soap - Metal Complex Solvent Dyes - Direct Dyes, Acid Dyes, Basic Dyes, Sulphur Dyes, Solvent Dyes - Sunrise [sunrisedyestuffs.com]

- 12. ulprospector.com [ulprospector.com]

- 13. microbenotes.com [microbenotes.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]

- 17. Pigment Yellow, Red, Orange, Violet, Blue this compound - Products - Brilliant Chem [brilliantchem.com]

- 18. benchchem.com [benchchem.com]

- 19. laboratorytests.org [laboratorytests.org]

An In-depth Technical Guide to the Metal Complex Dye Chemistry of Solvent Black 34

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 34, also known by its Colour Index name C.I. 12195, is a significant member of the metal complex solvent dye class. It is a monoazo dye that incorporates a chromium atom in a 1:2 complex, a structural feature that imparts exceptional stability and durability to its color. This technical guide provides a comprehensive overview of the chemistry, synthesis, properties, and applications of this compound, with a focus on the technical details relevant to researchers and professionals in chemistry and materials science. While often used in industrial applications, the principles of its metal complex chemistry and its interactions with various substrates can be of interest in broader research contexts.

Chemical Structure and Properties

This compound is a coordination complex where a central chromium ion is bonded to two molecules of a monoazo dye ligand. The organic ligand is formed by the diazotization of 2-amino-5-nitrophenol (B90527) and subsequent coupling with naphthalen-2-ol.[1] This structure is key to its properties, providing a stable configuration that enhances its resistance to light and heat.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 12195 |

| CAS Number | 32517-36-5 |

| Molecular Formula | C₃₂H₁₈CrN₆O₈·H |

| Appearance | Black powder |

| Chemical Class | Monoazo, 1:2 Chromium Complex |

Solubility

The solubility of this compound in various organic solvents is a critical parameter for its application in inks, coatings, and plastics. The following table summarizes its solubility in grams per liter (g/L) at ambient temperature.

| Solvent | Solubility (g/L) |

| Alcohol | 50 |

| 1-Methoxy-2-propanol | 100 |

| n-Propanol | 50 |

| 2-Ethoxyethanol | 200 |

| Methyl Ethyl Ketone (MEK) | 300 |

| Ethyl Acetate | 30 |

| Toluene | 20 |

| Cyclohexanone | 500 |

| N,N-Dimethylformamide (DMF) | 500 |

Fastness Properties

The fastness properties of a dye indicate its resistance to various environmental factors. For this compound, the lightfastness and heat stability are particularly noteworthy due to its metal complex structure.

| Property | Rating/Value |

| Lightfastness | 7-8 (on a scale of 1-8, where 8 is excellent) |

| Heat Stability | Stable up to 220°C |

| Acid Resistance | 4-5 (on a scale of 1-5, where 5 is excellent) |

| Alkali Resistance | 4-5 (on a scale of 1-5, where 5 is excellent) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a monoazo dye followed by complexation with a chromium salt.

General Synthesis Workflow

The overall synthesis can be broken down into three main stages: diazotization, azo coupling, and metal complexation.

Caption: A diagram illustrating the three main stages in the synthesis of this compound.

Experimental Protocol: A General Guideline

While a detailed, publicly available experimental protocol for the synthesis of this compound is scarce, the following is a generalized procedure based on the known chemistry of azo dye synthesis and metal complexation.

Part 1: Synthesis of the Monoazo Dye Ligand

-

Diazotization of 2-Amino-5-nitrophenol:

-

A suspension of 2-amino-5-nitrophenol is prepared in an aqueous solution of hydrochloric acid.

-

The mixture is cooled to 0-5°C in an ice bath with constant stirring.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension, maintaining the temperature below 5°C. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

-

The resulting solution contains the diazonium salt of 2-amino-5-nitrophenol.

-

-

Azo Coupling with Naphthalen-2-ol:

-

Naphthalen-2-ol is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) and cooled to 0-5°C.

-

The cold diazonium salt solution is slowly added to the naphthalen-2-ol solution with vigorous stirring, maintaining the temperature and alkaline pH.

-

The coupling reaction results in the precipitation of the monoazo dye.

-

The dye is then isolated by filtration, washed with water to remove excess salts and alkali, and dried.

-

Part 2: Chromium Complexation

-

Formation of the 1:2 Chromium Complex:

-

Two molar equivalents of the synthesized monoazo dye are suspended in a suitable solvent, such as ethanol (B145695) or a glycol ether.

-

One molar equivalent of a chromium salt (e.g., chromium(III) chloride or chromium(III) sulfate) is added to the suspension.

-

The reaction mixture is heated to reflux for several hours. The progress of the complexation can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, and the this compound complex is isolated. This may involve precipitation by the addition of water, followed by filtration.

-

The product is then washed with water and a suitable organic solvent to remove any unreacted starting materials and byproducts, and finally dried.

-

Mechanism of Color and Stability

The intense black color and high stability of this compound are direct consequences of its molecular structure.

Caption: A diagram showing the origin of color and the role of metal complexation in enhancing the stability of this compound.